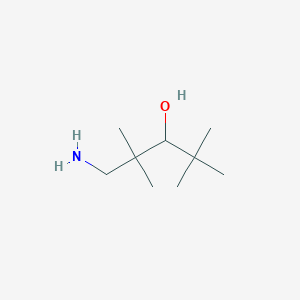![molecular formula C14H19N B13186460 7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13186460.png)
7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7’-Ethyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a spirocyclic compound characterized by its unique structure, which includes a spiro-connected cyclopentane and indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Ethyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the formation of the spirocyclic structure through stereoselective reactions. One common approach is the cyclization of a precursor molecule containing both the cyclopentane and indole moieties. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of spirocyclic compounds generally involves scalable processes that can be optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 7’-Ethyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole ring or the cyclopentane moiety.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be employed to introduce substituents on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
7’-Ethyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 7’-Ethyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Spiro[cyclopentane-1,3’-indole]: Lacks the ethyl group, which may affect its chemical and biological properties.
Spiro[cyclohexane-1,3’-indole]: Contains a cyclohexane ring instead of cyclopentane, leading to different steric and electronic effects.
Spiro[cyclopentane-1,3’-benzofuran]:
Uniqueness: 7’-Ethyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is unique due to the presence of the ethyl group and the specific spirocyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H19N |
|---|---|
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
7-ethylspiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C14H19N/c1-2-11-6-5-7-12-13(11)15-10-14(12)8-3-4-9-14/h5-7,15H,2-4,8-10H2,1H3 |
Clave InChI |
BFTMWUBCHBCTGG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)C3(CCCC3)CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



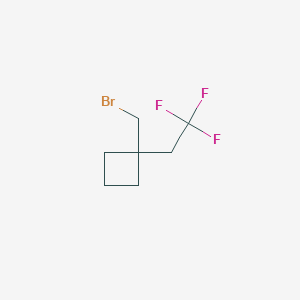
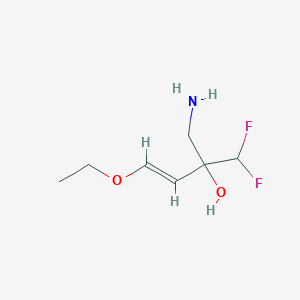
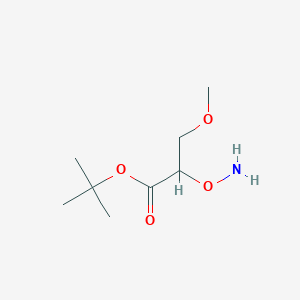
methanol](/img/structure/B13186406.png)


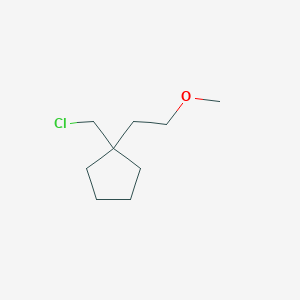
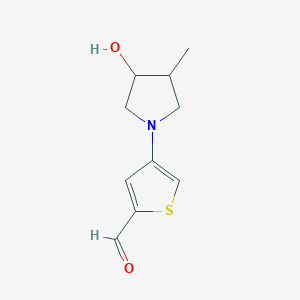
![Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13186427.png)
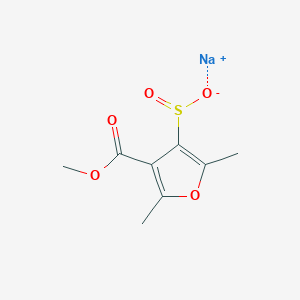
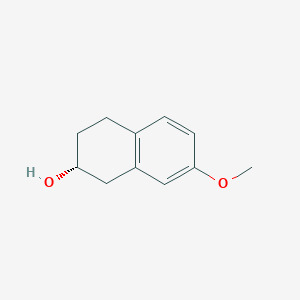
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
